molecular formula C15H29NO5S B14525909 N,N-Bis(2-hydroxyethyl)-3-(octane-1-sulfonyl)prop-2-enamide CAS No. 62555-31-1

N,N-Bis(2-hydroxyethyl)-3-(octane-1-sulfonyl)prop-2-enamide

Cat. No.: B14525909
CAS No.: 62555-31-1
M. Wt: 335.5 g/mol
InChI Key: NMMFSXVFDQVKSR-UHFFFAOYSA-N
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Description

N,N-Bis(2-hydroxyethyl)-3-(octane-1-sulfonyl)prop-2-enamide: is a synthetic organic compound that features both hydrophilic and hydrophobic properties. This dual nature makes it potentially useful in various applications, including surfactants, emulsifiers, and intermediates in chemical synthesis.

Properties

CAS No.

62555-31-1

Molecular Formula

C15H29NO5S

Molecular Weight

335.5 g/mol

IUPAC Name

N,N-bis(2-hydroxyethyl)-3-octylsulfonylprop-2-enamide

InChI

InChI=1S/C15H29NO5S/c1-2-3-4-5-6-7-13-22(20,21)14-8-15(19)16(9-11-17)10-12-18/h8,14,17-18H,2-7,9-13H2,1H3

InChI Key

NMMFSXVFDQVKSR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)(=O)C=CC(=O)N(CCO)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-hydroxyethyl)-3-(octane-1-sulfonyl)prop-2-enamide typically involves the reaction of 3-(octane-1-sulfonyl)prop-2-enamide with 2-hydroxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound might involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce sulfides.

Scientific Research Applications

Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules, particularly those with surfactant properties.

Biology: In biological research, it might be used to study the interactions between hydrophilic and hydrophobic molecules, or as a model compound in biochemical assays.

Industry: In industrial applications, it could serve as an emulsifier or surfactant in formulations requiring the stabilization of oil-water mixtures.

Mechanism of Action

The mechanism by which N,N-Bis(2-hydroxyethyl)-3-(octane-1-sulfonyl)prop-2-enamide exerts its effects is likely related to its ability to interact with both hydrophilic and hydrophobic environments. This interaction can influence the solubility and stability of other compounds, making it useful in various applications.

Comparison with Similar Compounds

    N,N-Bis(2-hydroxyethyl)octanamide: Similar in structure but lacks the sulfonyl group.

    N,N-Bis(2-hydroxyethyl)-3-(octane-1-sulfonyl)prop-2-amine: Similar but with an amine group instead of an amide.

Uniqueness: The presence of both hydroxyl and sulfonyl groups in N,N-Bis(2-hydroxyethyl)-3-(octane-1-sulfonyl)prop-2-enamide makes it unique, providing a balance of hydrophilic and hydrophobic properties that can be tailored for specific applications.

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